molecular formula C21H25N5O2 B6461480 2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2548989-69-9

2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No. B6461480
CAS RN: 2548989-69-9
M. Wt: 379.5 g/mol
InChI Key: GAGDEBZUFKWODT-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a 1,2-oxazole ring, a pyrrole ring, and a benzodiazole ring. The 1,2-oxazole ring is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The pyrrole ring is a five-membered ring containing one nitrogen atom and four carbon atoms. The benzodiazole ring is a fused ring system containing a benzene ring and a diazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 1,2-oxazole ring could potentially be synthesized through a Van Leusen Oxazole Synthesis , which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde . The pyrrole ring could be synthesized through a number of methods, including the Knorr Pyrrole Synthesis or the Paal-Knorr Pyrrole Synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The 1,2-oxazole ring and the pyrrole ring are both aromatic, meaning they have a cyclic cloud of delocalized π electrons above and below the plane of the molecule . The benzodiazole ring system is also aromatic .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the 1,2-oxazole ring could undergo electrophilic substitution at the 5-position . The pyrrole ring is particularly reactive due to the presence of an NH group, and could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Future Directions

The compound could potentially be of interest in medicinal chemistry, given the biological activity of many compounds containing 1,2-oxazole rings . Future research could involve synthesizing the compound and testing its biological activity.

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13(2)26-19-7-5-4-6-17(19)22-21(26)25-11-15-9-24(10-16(15)12-25)20(27)18-8-14(3)28-23-18/h4-8,13,15-16H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGDEBZUFKWODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

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